Xanthine Oxidase Inhibition: Tricetin 3',4',5'-trimethyl ether Demonstrates Sub-Micromolar Potency Comparable to Clinical Agents
Tricetin 3',4',5'-trimethyl ether exhibits competitive inhibition of xanthine oxidase with an IC50 of 0.51 μM and a Ki of 0.37 μM . For comparison, the widely used clinical XO inhibitor allopurinol has reported IC50 values ranging from 0.2 to 7.5 μM and Ki values between 0.7 and 1.0 μM [1][2]. This indicates that tricetin 3',4',5'-trimethyl ether is a potent inhibitor in the same order of magnitude as a first-line therapeutic agent, offering a natural product-derived alternative for mechanism studies.
| Evidence Dimension | Xanthine Oxidase Inhibitory Potency (IC50) and Binding Affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 0.51 μM; Ki = 0.37 μM |
| Comparator Or Baseline | Allopurinol (IC50 range: 0.2-7.5 μM; Ki range: 0.7-1.0 μM) |
| Quantified Difference | Target compound Ki is approximately 50-60% lower than the median allopurinol Ki, suggesting higher binding affinity. |
| Conditions | In vitro enzyme inhibition assay using purified xanthine oxidase. |
Why This Matters
The quantified potency positions tricetin 3',4',5'-trimethyl ether as a viable natural product tool compound for studying xanthine oxidase inhibition, with binding affinity in the same range as established clinical inhibitors.
- [1] PMC7590683. Table 5: Xanthine oxidase inhibitory activity of compounds and allopurinol. *PMC*, 2020. View Source
- [2] BindingDB. Affinity data for Allopurinol (Ki). *Binding Database*, 2025. View Source
